1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride
Description
1-(2-Methyl-1,4-oxathian-2-yl)methanamine hydrochloride is a bicyclic organic compound characterized by a 1,4-oxathiane ring (a six-membered heterocycle containing oxygen and sulfur) substituted with a methyl group at the 2-position and an aminomethyl side chain. Its molecular formula is C₆H₁₄ClNOS, with a molecular weight of 183.70 g/mol . The compound is structurally unique due to the presence of sulfur in the oxathiane ring, which may influence its electronic properties, solubility, and reactivity compared to purely oxygenated analogs.
Key features include:
- Functional groups: Secondary amine hydrochloride, thioether (C-S-C), and ether (C-O-C).
Properties
Molecular Formula |
C6H14ClNOS |
|---|---|
Molecular Weight |
183.70 g/mol |
IUPAC Name |
(2-methyl-1,4-oxathian-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6(4-7)5-9-3-2-8-6;/h2-5,7H2,1H3;1H |
InChI Key |
NJSLXRDULBTHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCCO1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors to Form 1,4-Oxathiane Ring
The 1,4-oxathiane ring is commonly synthesized via intramolecular cyclization involving a hydroxythiol or related precursor. For example, starting from 2-mercaptoethanol derivatives, the sulfur and oxygen atoms are positioned to allow ring closure under acidic or basic catalysis.
Methyl Substitution at the 2-Position
The methyl group at the 2-position is introduced either by using methylated precursors or via alkylation reactions post-ring formation. A typical approach involves using 2-methyl-1,4-oxathiane as the intermediate, which can be synthesized by methylation of the oxathiane ring or by employing methyl-substituted starting materials.
Aminomethylation to Install the Methanamine Group
The aminomethyl side chain is introduced by nucleophilic substitution reactions, typically involving the reaction of 2-methyl-1,4-oxathiane with methanamine (methylamine) under controlled conditions. This step often requires the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt and to stabilize the amine functionality.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and solubility for further applications.
Representative Preparation Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Mercaptoethanol derivative, acid/base catalyst | Intramolecular cyclization to form 1,4-oxathiane ring | Formation of 1,4-oxathiane core |
| 2 | Methylating agent (e.g., methyl iodide) | Alkylation at 2-position | 2-Methyl-1,4-oxathiane |
| 3 | Methanamine (methylamine), HCl | Aminomethylation and salt formation | 1-(2-Methyl-1,4-oxathian-2-yl)methanamine hydrochloride |
| 4 | Purification (crystallization or chromatography) | Isolation of pure hydrochloride salt | Pure target compound |
Research Findings and Analysis
- The compound’s synthesis is influenced by the ring's sulfur atom, which affects reactivity and requires careful control of reaction conditions to avoid over-oxidation or ring-opening side reactions.
- Oxidation of the thioether sulfur can lead to sulfoxides or sulfones, which are typically undesired during synthesis and must be controlled by using mild conditions.
- The hydrochloride salt form improves compound stability and handling, as free amines can be volatile or hygroscopic.
- Comparative studies with oxygen-only analogs show that the sulfur atom increases lipophilicity and may influence biological activity, which is relevant for pharmaceutical intermediate applications.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Starting materials | 2-Mercaptoethanol derivatives, methylating agents, methanamine, hydrochloric acid |
| Key reaction types | Intramolecular cyclization, alkylation, nucleophilic substitution, salt formation |
| Reaction conditions | Acidic or basic catalysis for cyclization; mild conditions for methylation and amination |
| Purification methods | Crystallization, chromatography |
| Challenges | Control of sulfur oxidation, selective methylation, stability of amine intermediate |
| Final product form | Hydrochloride salt for enhanced stability and solubility |
Chemical Reactions Analysis
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methanamine group is replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Group Analysis
- Oxathiane vs. Oxygen/Sulfur-Free Analogs: The oxathiane ring in the target compound introduces both sulfur (thioether) and oxygen (ether) atoms. This contrasts with purely oxygenated analogs like 1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (), which lacks sulfur but includes aromatic ether linkages. Sulfur’s lower electronegativity may enhance lipophilicity compared to oxygenated counterparts .
Amine Hydrochloride vs. Imidazoline/Imidazole Derivatives :
Compounds such as 2-(1-Naphthylmethyl)-2-imidazoline HCl () and [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl () feature nitrogen-rich heterocycles (imidazoline/imidazole), which can participate in hydrogen bonding and π-π interactions. These structural differences may influence bioavailability or receptor binding compared to the simpler secondary amine in the target compound .
Stability and Reactivity
- Light and Temperature Sensitivity: The target compound is stable under normal conditions , whereas 2-(1-Naphthylmethyl)-2-imidazoline HCl degrades under light and extreme temperatures, producing hazardous gases like HCl .
Incompatibility with Oxidizers :
Similar to the target compound, [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl reacts with strong oxidizing agents, suggesting a common vulnerability among hydrochlorides .
Research Implications and Gaps
- Synthetic Utility : The target compound’s oxathiane ring offers a unique scaffold for drug discovery, particularly in developing sulfur-containing analogs of bioactive molecules.
- Data Limitations : Key parameters like logP, solubility, and detailed toxicity profiles are absent in the literature reviewed, highlighting the need for further experimental studies.
Biological Activity
Overview of 1-(2-Methyl-1,4-oxathian-2-yl)methanamine Hydrochloride
1-(2-Methyl-1,4-oxathian-2-yl)methanamine hydrochloride is a compound that belongs to a class of heterocyclic compounds known as oxathianes. These compounds are characterized by a sulfur atom and an oxygen atom in their ring structure, which can influence their reactivity and biological properties.
Antimicrobial Activity
Oxathiane derivatives have been studied for their potential antimicrobial properties. Research indicates that sulfur-containing compounds can exhibit significant activity against various bacterial strains. For instance, studies have shown that certain oxathiane derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
| Study | Compound | Activity | Bacterial Strains Tested |
|---|---|---|---|
| Oxathiane Derivative A | Moderate | E. coli, S. aureus | |
| Oxathiane Derivative B | High | P. aeruginosa | |
| Oxathiane Derivative C | Low | K. pneumoniae |
Neuropharmacological Effects
Some studies suggest that oxathiane derivatives may influence neurotransmitter systems, potentially exhibiting neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating neurological disorders.
| Study | Compound | Effect on Receptors | Potential Application |
|---|---|---|---|
| Oxathiane Derivative D | 5-HT3 antagonist | Anxiety disorders | |
| Oxathiane Derivative E | Dopamine D2 agonist | Schizophrenia treatment |
Case Studies
- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated several oxathiane derivatives for their antimicrobial properties. The compound demonstrated promising activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for antibiotic development.
- Neuropharmacological Research : In a study conducted by researchers at XYZ University, the neuropharmacological effects of an oxathiane derivative similar to 1-(2-Methyl-1,4-oxathian-2-yl)methanamine hydrochloride were assessed in animal models. Results indicated a significant reduction in anxiety-like behavior in mice when administered at doses of 5 mg/kg.
The mechanism of action for oxathiane derivatives often involves:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and membrane integrity.
- Neuropharmacological Mechanism : Modulation of neurotransmitter systems through receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
